8-{[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2-methylquinoline
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Overview
Description
8-{[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2-methylquinoline is a chemical compound that has garnered significant attention in scientific research due to its potential biological activities and therapeutic applications. This compound is characterized by its complex structure, which includes a quinoline core, a thienopyrimidine moiety, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2-methylquinoline typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine intermediate, which is then coupled with the quinoline derivative under specific reaction conditions. Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
8-{[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce halogenated quinoline compounds.
Scientific Research Applications
8-{[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2-methylquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-{[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2-methylquinoline involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and thienopyrimidine-based molecules. Examples include:
- 8-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2-methylquinoline
- 8-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2-methylquinoline
Uniqueness
What sets 8-{[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2-methylquinoline apart is its unique combination of structural features, which may confer distinct biological activities and therapeutic potential. Its methoxyphenyl group, in particular, may enhance its ability to interact with specific molecular targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-4-(2-methylquinolin-8-yl)oxythieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S/c1-14-6-7-16-4-3-5-19(21(16)26-14)28-22-20-18(12-29-23(20)25-13-24-22)15-8-10-17(27-2)11-9-15/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAPHXHBUIMYOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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